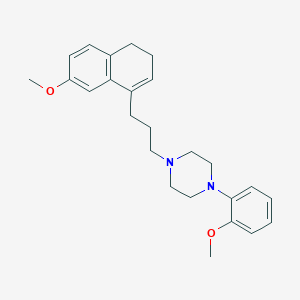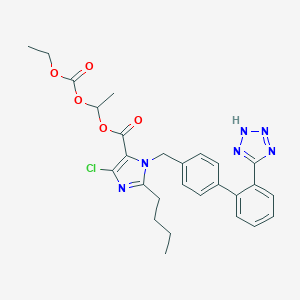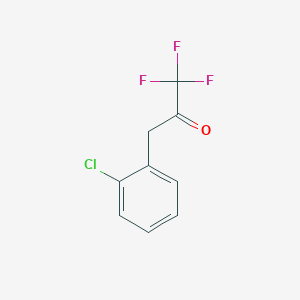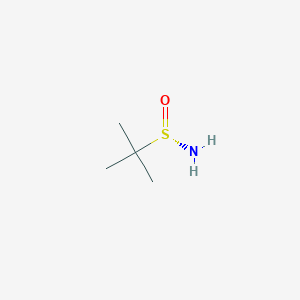
安息香酸, 4-(1-ピロリジニルカルボニル)-
概要
説明
Synthesis Analysis
The synthesis of benzoic acid derivatives can involve various methods, including solvothermal synthesis as seen in the creation of metal-organic frameworks using 4-(pyridin-4-yl)benzoic acid . Another example is the synthesis of hydrazone derivatives, such as 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid, characterized by spectroscopic techniques . Organotin(IV) complexes of benzoic acid derivatives have also been synthesized and characterized, indicating a range of methods to create such compounds .
Molecular Structure Analysis
The molecular structure and geometry of benzoic acid derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, IR, and computational methods like density functional theory (DFT) . The molecular geometry can be optimized using computational methods to predict the properties of the compounds .
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The reactivity of these compounds can also be tailored for specific applications, such as the attachment onto surfaces for solar cell applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be quite diverse. For instance, metal-organic frameworks based on benzoic acid derivatives can display thermo- and solvatochromic properties, undergoing color changes with temperature and solvent variations . The mesomorphic properties of benzoic acid esters have been studied, with some forming liquid crystalline states . Additionally, the non-linear optical (NLO) properties of these compounds can be investigated using computational methods, which is important for materials science applications .
Relevant Case Studies
Case studies involving benzoic acid derivatives include the investigation of their use in metal-organic frameworks , their potential in solar cell technology , and their biological applications, such as testing against different bacteria and fungi . These studies demonstrate the versatility of benzoic acid derivatives in various fields, from materials science to biotechnology.
科学的研究の応用
創薬と開発
ピロリジン誘導体は創薬において、特に新規治療薬の足場として利用されてきました。 例えば、自己免疫疾患に関与するレチノイン酸関連孤児受容体γ (RORγt)の逆アゴニストの開発に使用されてきました .
生物活性
ピロリジンアルカロイドは、抗酸化、抗炎症、抗菌、抗真菌、抗寄生虫および駆虫、抗がん、抗高血糖、臓器保護、および神経薬理学的活性など、さまざまな生物活性を示します .
薬物療法
これらの化合物は、高血糖およびそれに関連する疾患(1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能障害、高脂血症、心血管疾患、高血圧など)の薬物療法に潜在的な用途があります .
エナンチオ選択的触媒
ピロリジン系化合物は、不斉合成において重要なキラル性を持つため、潜在的なエナンチオ選択的有機触媒としても研究されています .
金属有機構造体 (MOF)
さまざまな触媒用途のために、キラルピロリジン官能化MOFが合成されています。 これらのMOFは、触媒部位に基づいてグループに分類でき、さまざまな触媒環境で使用されます .
Safety and Hazards
While specific safety data for “Benzoic acid, 4-(1-pyrrolidinylcarbonyl)-” is not available in the search results, it’s generally advisable to handle all chemical substances with care. This includes avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation .
作用機序
Target of Action
Compounds with a pyrrolidine ring have been reported to show selectivity towards various biological targets . For instance, some compounds showed nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine and its influence on biological activity have been studied .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
4-(pyrrolidine-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWLIPUKNHPPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448848 | |
| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150057-97-9 | |
| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)


![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)







